N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3OS/c1-21-13-9(11(20-21)14(16,17)18)6-10(23-13)12(22)19-8-4-2-7(15)3-5-8/h2-6H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGDVHBPSHHNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives, including this compound, have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth effectively. A study reported an IC50 value of 49.85 µM for a related pyrazole derivative against tumor cells, suggesting that N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide may possess comparable efficacy .
Anti-inflammatory Effects
The thieno[2,3-c]pyrazole scaffold has been recognized for its anti-inflammatory properties. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Drug Design and Development
Given its promising biological activities, this compound is being explored in drug discovery efforts targeting:
- Cancer Therapy : As a potential lead compound for developing novel anticancer agents.
- Inflammatory Diseases : For treating conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies aim to optimize the pharmacological profile of this compound by modifying various substituents on the thieno[2,3-c]pyrazole structure. These modifications are expected to enhance potency and selectivity while reducing toxicity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Selected Analogues
Key Observations:
- Substituent Effects :
- The 4-chlorophenyl group (target) provides moderate electronegativity and lipophilicity, whereas the 4-ethoxyphenyl variant () increases solubility but may reduce metabolic stability.
- Trifluoromethyl groups (common in all listed compounds) enhance hydrophobic interactions and resistance to oxidative metabolism .
Antioxidant Activity ():
- The analog 4-amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) reduced 4-nonylphenol (4-NP)-induced erythrocyte damage to 12% altered cells, outperforming analogs with 4-methoxyphenyl (29%) or 2-chloroacetamido (40%) substituents . This highlights the critical role of the 4-chlorophenyl group in mitigating oxidative stress.
Cannabinoid Receptor Antagonism ():
- Pyrazole-3-carboxamide derivatives (e.g., ) exhibit potent CB1 receptor antagonism (IC50 = 0.139 nM). While the target compound’s thieno[2,3-c]pyrazole core is structurally distinct, its trifluoromethyl and chlorophenyl groups may similarly enhance receptor affinity through hydrophobic interactions .
Biological Activity
N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H9ClF3N3OS
- Molecular Weight : 359.75 g/mol
- CAS Number : 477886-36-5
- Structural Features : The compound features a thieno[2,3-c]pyrazole core with a trifluoromethyl group and a 4-chlorophenyl substituent, which are critical for its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole derivatives, including this compound. In particular, research involving the African catfish (Clarias gariepinus) demonstrated that this compound can mitigate oxidative damage caused by environmental toxins such as 4-nonylphenol.
Case Study Findings :
- Erythrocyte Analysis : The study assessed the impact of the compound on erythrocytes exposed to 4-nonylphenol. The results indicated a significant reduction in erythrocyte malformations (e.g., swollen cells, sickle cells) when treated with thieno[2,3-c]pyrazole compounds compared to the control group exposed solely to the toxin.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound (7f) | 3.7 ± 0.37 |
| Compound (8) | 29.1 ± 3.05 |
This data suggests that this compound exhibits protective effects against oxidative stress in aquatic organisms .
Anticancer Properties
The structural characteristics of thieno[2,3-c]pyrazoles suggest potential anticancer activity. Research has indicated that various derivatives of this class can induce apoptosis in cancer cell lines.
Research Findings :
- A study evaluated several thieno[2,3-c]pyrazole derivatives for their cytotoxic effects against different cancer cell lines. Notably, compounds showed IC50 values indicating significant growth inhibition and apoptosis induction in tested cell lines .
The mechanisms through which this compound exerts its biological effects are still being elucidated but may involve:
- Free Radical Scavenging : The trifluoromethyl group enhances the compound's ability to neutralize free radicals.
- Cell Signaling Modulation : Interaction with cellular pathways related to apoptosis and oxidative stress response may underlie its anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a substituted pyrazole-4-carbaldehyde with a thieno[2,3-c]pyrazole-5-carboxylic acid derivative in the presence of catalysts (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Step 2 : Purification via column chromatography or recrystallization to isolate the final product. Yield optimization often requires temperature control (e.g., reflux in acetonitrile) .
- Key Reagents : Trifluoromethyl-containing intermediates are critical for introducing the CF₃ group, which enhances lipophilicity and metabolic stability .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm structural integrity, including substituent positions on the pyrazole and thieno rings .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for pharmacological studies) .
Q. What are common impurities encountered during synthesis, and how are they removed?
- Methodological Answer :
- Byproducts : Unreacted starting materials or incomplete intermediates.
- Mitigation : Recrystallization in ethanol/water mixtures or gradient elution in column chromatography (e.g., hexane/ethyl acetate) effectively removes polar and non-polar impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or protein expression levels in receptor-binding studies .
- Concentration Gradients : Use dose-response curves (IC₅₀/EC₅₀) to standardize potency measurements.
- Statistical Analysis : Apply ANOVA or mixed-effects models to compare datasets across studies .
Q. What in silico strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Utilize crystallographic data (e.g., PDB ID from related pyrazole-carboxamide structures) to model binding modes with enzymes or receptors .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using software like GROMACS .
- QSAR Modeling : Train models on datasets of trifluoromethyl-pyrazole derivatives to predict ADMET properties .
Q. How does the trifluoromethyl group influence the compound’s pharmacological profile?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs without the CF₃ group and compare in vitro activity (e.g., enzyme inhibition assays).
- Electronic Effects : The CF₃ group enhances electron-withdrawing properties, altering binding affinity to hydrophobic pockets in targets like kinases or GPCRs .
- Metabolic Stability : Radiolabeled studies (e.g., ¹⁴C tracing) quantify oxidative degradation rates in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
